![molecular formula C20H24N2O2 B15169452 N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide CAS No. 880484-72-0](/img/structure/B15169452.png)
N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and pharmacological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide typically involves the reaction of 3-phenoxybenzaldehyde with piperidine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]benzamide
- N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]propionamide
- N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]butyramide
Uniqueness
N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide is unique due to its specific structural features, such as the presence of the phenoxyphenyl group and the piperidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
880484-72-0 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[(3-phenoxyphenyl)-piperidin-1-ylmethyl]acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-16(23)21-20(22-13-6-3-7-14-22)17-9-8-12-19(15-17)24-18-10-4-2-5-11-18/h2,4-5,8-12,15,20H,3,6-7,13-14H2,1H3,(H,21,23) |
Clé InChI |
MPSKVACHNHNHKA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC(=CC=C1)OC2=CC=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


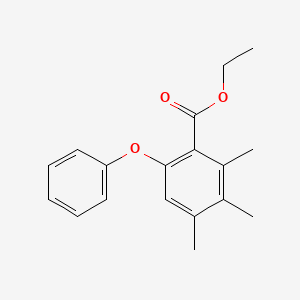
![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
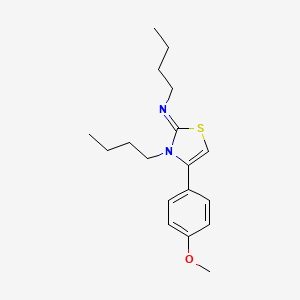
![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)

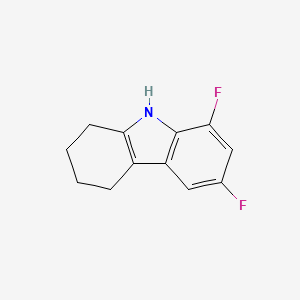
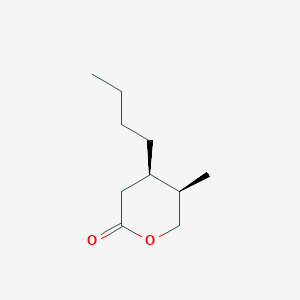
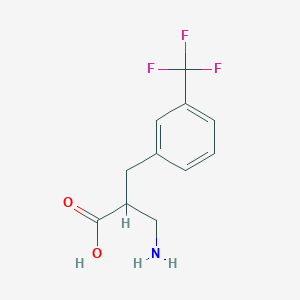
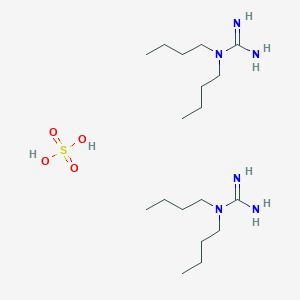
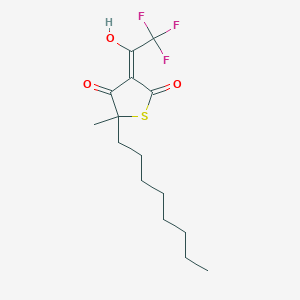
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)

![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
